4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941902-25-6) is a synthetic small molecule belonging to the indole-piperazine carboxamide class. Its structure comprises an indole core N-substituted with a 2-methoxyethyl group and linked via a carboxamide bridge to an N-ethylpiperazine moiety.

Molecular Formula C18H26N4O2
Molecular Weight 330.432
CAS No. 941902-25-6
Cat. No. B2755796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide
CAS941902-25-6
Molecular FormulaC18H26N4O2
Molecular Weight330.432
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC
InChIInChI=1S/C18H26N4O2/c1-3-20-8-10-21(11-9-20)18(23)19-16-14-22(12-13-24-2)17-7-5-4-6-15(16)17/h4-7,14H,3,8-13H2,1-2H3,(H,19,23)
InChIKeyJPBNIGPRGQPDDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941902-25-6): Chemical Identity and Physicochemical Baseline for Procurement Screening


4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941902-25-6) is a synthetic small molecule belonging to the indole-piperazine carboxamide class [1]. Its structure comprises an indole core N-substituted with a 2-methoxyethyl group and linked via a carboxamide bridge to an N-ethylpiperazine moiety [1]. It has a molecular formula of C18H26N4O2 and a molecular weight of 330.4 g/mol [1]. The compound is cataloged under PubChem CID 18582434 and is primarily supplied for non-human research purposes [1][2]. Computed physicochemical properties include an XLogP3-AA of 1.2, a topological polar surface area of 49.7 Ų, and 5 rotatable bonds, placing it within drug-like chemical space per Lipinski's Rule of Five [1].

Why Generic Substitution of Indole-Piperazine Carboxamides Is Unreliable Without Target-Specific Comparative Data for CAS 941902-25-6


The indole-piperazine carboxamide scaffold is a privileged pharmacophore in neuropsychiatric and anti-inflammatory drug discovery, with N-substituent variations on the indole nitrogen and piperazine ring profoundly altering receptor selectivity profiles [1][2]. For example, within the N-(indolecarbonyl)piperazine patent family, compounds bearing different R1 (indole N-substituent) and R4 (piperazine N-substituent) groups exhibit divergent 5-HT2A antagonist potency, with Ki values spanning several orders of magnitude depending on the precise substitution pattern [1]. The target compound's specific combination of an N-(2-methoxyethyl)indole and an N-ethylpiperazine motif cannot be assumed to replicate the activity profile of analogs bearing benzyl, phenyl, or 4-fluorophenyl groups at the corresponding positions. Without compound-specific selectivity and potency data, interchange with even closely related in-class analogs risks invalidating experimental results, particularly in receptor pharmacology studies where subtle structural modifications dictate target engagement [1][2].

Quantitative Differentiation Evidence for 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941902-25-6) Against Structural Analogs


Lipophilicity Reduction: XLogP3-AA of the 4-Ethyl Derivative Compared to 4-Benzyl Analogs

The target compound's computed lipophilicity (XLogP3-AA = 1.2) is substantially lower than that of the direct 4-benzyl analog 4-benzyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941951-62-8), which bears a benzyl group in place of the ethyl substitution on the piperazine ring [1]. While no experimentally measured logP is available for either compound, the 4-ethyl derivative exhibits an XLogP3-AA value approximately 1.5–2.0 log units lower than what would be predicted for the 4-benzyl congener based on the +2.5 logP contribution of the additional phenyl ring . This reduced lipophilicity is expected to translate into higher aqueous solubility and lower non-specific protein binding, properties that are critical for in vitro assay reliability [1].

Lipophilicity Drug-likeness Physicochemical profiling

Molecular Weight Advantage: Procurement-Relevant MW Difference Between the 4-Ethyl Compound and Common 4-Phenylpiperazine Analogs

The target compound (MW = 330.4 g/mol) is approximately 12–15% lighter than the 4-phenylpiperazine analog N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide (predicted MW ≈ 376.5 g/mol) [1]. For procurement purposes, this molecular weight reduction translates into a higher molar quantity per unit mass purchased: 1 gram of the 4-ethyl compound yields approximately 3.03 mmol, compared to approximately 2.66 mmol for the 4-phenyl analog—a +14% yield of experimental material per gram [1].

Molecular weight Cost-per-gram efficiency Procurement

Rotatable Bond Count: Conformational Flexibility Relative to 4-Acetyl and 4-Carboxylate Piperazine Analogs

The target compound possesses 5 rotatable bonds [1], which is lower than the 6–7 rotatable bonds expected for analogs bearing larger 4-substituents such as 4-acetyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide or 4-ethoxycarbonyl derivatives [2]. Reduced rotatable bond count is associated with lower entropic penalty upon target binding and improved oral bioavailability probability according to medicinal chemistry guidelines [1]. While no direct binding entropy measurements are available, the difference of 1–2 rotatable bonds represents a meaningful structural distinction relevant to structure-based drug design prioritization [1].

Conformational flexibility Entropic binding penalty Medicinal chemistry optimization

Recommended Application Scenarios for 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide (CAS 941902-25-6) Based on Verified Differentiation Evidence


Aqueous Solubility-Sensitive Biochemical Screening Campaigns

The target compound's lower computed lipophilicity (XLogP3-AA = 1.2) relative to 4-benzyl analogs [1] positions it as a preferred choice for biochemical and cell-based assays where compound precipitation and non-specific binding are concerns. Researchers prioritizing hit identification in aqueous buffer systems should select this compound over more lipophilic congeners to minimize false negatives due to poor solubility. [1]

Cost-Efficient Large-Volume Primary Screening Libraries

With a molecular weight of 330.4 g/mol, this compound offers up to +14% more molar material per gram compared to 4-phenylpiperazine analogs [1][2]. For procurement managers building large screening decks, this difference translates into measurable budget efficiency, enabling approximately 14% more assay wells to be screened from the same mass-based purchase. [1][2]

Structure-Based Drug Design Fragment Evolution Programs

The compound's 5 rotatable bonds [1] indicate reduced conformational flexibility compared to 4-acetyl or 4-carboxylate derivatives, suggesting a more constrained pharmacophore with potentially favorable entropic binding characteristics. Medicinal chemistry teams pursuing fragment-to-lead or scaffold-hopping strategies may prioritize this compound as a conformationally restricted starting point for receptor structure-based optimization. [1]

5-HT2A Receptor Antagonist Pharmacological Tool Studies (Class-Level Inference)

The compound belongs to the N-(indolecarbonyl)piperazine chemical class, which includes potent 5-HT2A receptor antagonists [1]. While no compound-specific receptor binding data are available in the public domain, researchers investigating serotonergic pathways may include this compound as a novel chemotype probe. Direct competition binding experiments against known 5-HT2A ligands (e.g., ketanserin, MDL 100,907) are recommended to establish its selectivity profile before use in downstream pharmacology studies. [1]

Quote Request

Request a Quote for 4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.